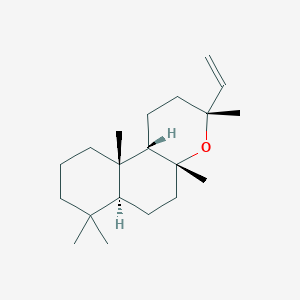

(13R)-manoyl oxide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H34O |

|---|---|

Peso molecular |

290.5 g/mol |

Nombre IUPAC |

(3R,4aR,6aS,10aS,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16-,18-,19-,20+/m0/s1 |

Clave InChI |

IGGWKHQYMAJOHK-CZKCSJLSSA-N |

SMILES isomérico |

C[C@@]1(CC[C@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |

SMILES canónico |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of (13R)-Manoyl Oxide

Identification of Producing Plant Species

The primary natural source identified for the stereochemically defined this compound is the plant Coleus forskohlii, also known by the synonym Plectranthus barbatus. google.comgoogle.com This species, a perennial shrub of the Lamiaceae family, is native to the subtropical and temperate regions of India and Southeast Asia. google.comoup.com While Coleus forskohlii is the most well-documented source in the context of forskolin (B1673556) biosynthesis, studies have also indicated the presence of manoyl oxide epimers in other plant genera, such as Araucaria. researchgate.net The presence of related labdane (B1241275) diterpenoids, including 8-epi-manoyl oxide, has also been reported in Vitex agnus-castus. ijpras.com

Distribution and Localization within Plant Tissues

Within Coleus forskohlii, this compound is predominantly found in the root cork tissue. oup.comresearchgate.netnih.gov Its synthesis and accumulation occur in specialized cells within this tissue that contain distinct structures known as oil bodies. google.comoup.comresearchgate.netnih.govresearchgate.net These oil bodies are observed as single compartments within the cytoplasm of immature cork cells, with their appearance changing as the tissue matures. researchgate.net Although concentrated in the root cork and its associated oil bodies, this compound has also been detected in other parts of the C. forskohlii plant, including the root cortex and stele, stem, and flowers, albeit typically at lower concentrations. researchgate.netnih.gov

Advanced Techniques for Extraction and Purification from Natural Sources

The isolation of this compound from plant material necessitates efficient extraction and purification techniques.

Solvent-Based Extraction Optimization

Solvent extraction is a fundamental step in isolating lipophilic compounds like this compound from complex plant matrices. For Coleus forskohlii tissues, acidified cold methanol (B129727) has been employed as an extraction solvent. google.com The process typically involves grinding and freezing the tissue samples followed by sonication in the solvent. google.com Hexane (B92381) is another solvent that has been used for the extraction of diterpenoids, including this compound, from various C. forskohlii tissues. researchgate.netnih.gov The optimization of parameters such as solvent type, extraction duration, and temperature is crucial for maximizing the yield and influencing the chemical profile of the resulting extract. ijpras.com

Chromatographic Separation Strategies

Chromatographic methods are indispensable for separating this compound from co-occurring compounds in crude plant extracts and for achieving a high level of purity. High-Performance Liquid Chromatography (HPLC), often coupled with detectors like the evaporative light scattering detector (ELSD), is a technique used for the analysis and quantification of forskolin and related diterpenes in C. forskohlii extracts. google.com Reverse-phase C18 columns utilizing methanol:water mixtures have demonstrated effectiveness in eluting manoyl oxide, allowing for the attainment of high purity. Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS), serves as a powerful analytical tool for the separation and analysis of manoyl oxide epimers in plant extracts. researchgate.netresearchgate.netnih.gov Enantioselective gas chromatography employing cyclodextrin (B1172386) derivatives as chiral stationary phases has been successfully applied to the separation of manoyl oxide enantiomers. researchgate.net

Spectroscopic Verification during Isolation (e.g., NMR, GC-MS)

Spectroscopic techniques are essential for the unambiguous identification, structural characterization, and verification of this compound throughout the isolation process. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the detection and preliminary identification of manoyl oxide based on its characteristic mass spectrum and retention time. researchgate.netnih.govresearchgate.netasm.org Comparison of the acquired mass spectrum with established reference databases aids in confirming the compound's identity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed insights into the compound's molecular structure and is utilized for definitive identification and confirmation of the purified isolate. asm.orgnih.gov Verification is typically achieved by comparing the experimental NMR spectra with published data for this compound. asm.orgnih.gov GC-MS analysis can also provide valuable information for differentiating between manoyl oxide epimers based on the relative intensities of specific ion peaks. nih.gov

This compound is a tricyclic labdane diterpenoid that serves as a key intermediate in the biosynthesis of forskolin, a medically important compound found in the roots of Coleus forskohlii (synonym: Plectranthus barbatus) ebi.ac.ukgoogle.comoup.comoup.comgoogle.com. Its biosynthesis involves a series of enzymatic steps starting from common terpenoid precursors.

Biosynthetic Pathways and Enzymology of 13r Manoyl Oxide

Specificity of Labdane (B1241275) Diterpene Synthases in (13R)-Manoyl Oxide Formation The biosynthesis of labdane-type diterpenoids, such as this compound, typically involves two successive enzymatic reactions catalyzed by distinct classes of diterpene synthases (diTPSs): Class II and Class Iebi.ac.ukgoogle.comoup.comnih.govnih.gov. These enzymes act sequentially on GGPP to form the characteristic labdane backboneoup.comnih.gov.

No suitable data for interactive tables was found in the search results that would enhance the understanding of the biosynthesis of this compound within the strict scope of the provided outline.

Functional Characterization of Class I Diterpene Synthases (e.g., CfTPS3)

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and molecular levels within the plant. Understanding these regulatory mechanisms is crucial for both elucidating the natural production of this compound and for engineering its biosynthesis in other organisms.

Gene Identification and Cloning of Key Biosynthetic Enzymes

The core enzymatic machinery responsible for this compound synthesis in C. forskohlii involves two diterpene synthases (diTPSs): a class II diTPS, CfTPS2, and a class I diTPS, CfTPS3. nih.govebi.ac.ukresearchgate.net These enzymes catalyze the cyclization of GGPP. CfTPS2 is responsible for the initial cyclization of GGPP to copal-8-ol diphosphate (B83284), which is then converted to this compound by CfTPS3 with high stereochemical fidelity. nih.govresearchgate.netnih.gov

The identification and cloning of the genes encoding these enzymes, CfTPS2 and CfTPS3, were critical steps in understanding the biosynthetic pathway. ebi.ac.ukresearchgate.netelifesciences.org Transcriptome analysis of C. forskohlii root cork tissue, where forskolin (B1673556) and this compound accumulate, has been instrumental in identifying candidate genes involved in the pathway. elifesciences.orgoup.com Functional characterization of these candidate genes through heterologous expression in systems like Escherichia coli and Nicotiana benthamiana has confirmed the roles of CfTPS2 and CfTPS3 in the stereospecific production of this compound. nih.govnih.govoup.comgoogle.com

Studies have also investigated other diTPSs in C. forskohlii, such as CfTPS1 and CfTPS4, which in combination with CfTPS3 can lead to the formation of other diterpenes like miltiradiene, highlighting the functional diversification within the CfTPS family. nih.govnih.gov

Transcriptional and Translational Control Mechanisms

While detailed studies specifically focusing on the transcriptional and translational control mechanisms of this compound biosynthesis genes in C. forskohlii are ongoing, research into related terpenoid pathways in plants and other organisms provides insights into potential regulatory elements.

Transcriptional regulation in plants often involves transcription factors that bind to specific promoter regions of biosynthetic genes, influencing their expression levels. researchgate.net In the context of terpenoid biosynthesis, this can include factors responding to developmental cues, environmental stimuli, or signaling molecules like phytohormones. researchgate.net Studies in Chlamydomonas reinhardtii, for instance, have shown that phytohormone treatment can up-regulate key genes in the methylerythritol phosphate (B84403) (MEP) pathway, which supplies precursors for terpenoid synthesis. researchgate.net

Translational control, which affects the rate at which mRNA is translated into protein, can also play a role in fine-tuning enzyme levels. Elements within the mRNA sequence, such as ribosome binding sites, can influence translation efficiency. researchgate.netgoogle.com While specific examples for this compound biosynthesis genes are limited in the provided context, these mechanisms are generally applicable to the regulation of gene expression in biological systems.

Engineered Biosynthesis in Heterologous Systems

Due to the low abundance of this compound in its native plant source and the challenges associated with chemical synthesis, significant efforts have been directed towards engineered biosynthesis in heterologous microbial systems. ebi.ac.uknih.govacs.org This approach offers a sustainable and scalable alternative for producing this valuable compound. ebi.ac.uk

Microbial Production Systems (e.g., Saccharomyces cerevisiae, Escherichia coli, Synechocystis sp.)

Various microbial hosts have been engineered for the production of this compound, with Saccharomyces cerevisiae (yeast) and Escherichia coli being the most widely used chassis organisms for terpenoid production due to their well-established genetic tools and cultivation methods. nih.govresearchgate.netresearchcommons.orgmdpi.com

Saccharomyces cerevisiae : Yeast is a popular host for plant diterpenoid production because it possesses an endogenous mevalonate (B85504) (MVA) pathway, which provides precursors like farnesyl diphosphate (FPP). nih.gov To produce this compound, the genes encoding CfTPS2 and CfTPS3 are introduced into yeast strains. ebi.ac.ukx-mol.netresearchgate.net Early efforts achieved modest titers, but metabolic engineering strategies have significantly improved production. x-mol.netresearchgate.net For example, engineering the MVA pathway and down-regulating competing pathways have led to increased this compound yields. x-mol.netresearchgate.net Titers of up to 167.1 mg/L have been reported in fed-batch fermentation. x-mol.netresearchgate.net Further optimization has pushed production to even higher levels, with one study reporting a titer of 3 g/L in a 5 L bioreactor, representing a significant achievement in S. cerevisiae-based production. researchgate.net

Escherichia coli : E. coli is another widely used host, primarily utilizing the methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis. nih.govresearchgate.net Engineering E. coli for this compound production involves introducing CfTPS2 and CfTPS3, often along with optimization of the MEP pathway and the supply of the GGPP precursor. nih.govresearchgate.net Early engineered E. coli strains produced this compound at titers around 10 mg/L. nih.govebi.ac.ukresearchgate.net Optimization of expression and cultivation conditions has led to significant yield increases, with one study reporting a >2,000-fold yield increase over the initial protocol, resulting in the production of enantiomerically pure this compound. researchgate.net

Synechocystis sp. : Photosynthetic cyanobacteria like Synechocystis sp. PCC 6803 are explored as hosts for sustainable terpenoid production, utilizing CO2 and light as carbon and energy sources. ebi.ac.uknih.govresearchgate.netacs.orgmdpi.commdpi.comacs.org Engineering Synechocystis for this compound involves introducing CfTPS2 and CfTPS3 and optimizing the native MEP pathway. nih.govacs.orgmdpi.com Initial yields in Synechocystis were relatively low, in the range of µg/g dry cell weight (DCW). ebi.ac.uknih.govacs.orgnih.gov Strategies such as codon optimization of terpene synthases and expression under strong promoters have improved titers to a few mg/L or mg/g DCW. researchgate.netmdpi.comnih.gov Overexpression of key MEP pathway enzymes like DXS has also shown promise in increasing the metabolic flux towards this compound production in Synechocystis. mdpi.com

Here is a summary of reported this compound production titers in different microbial hosts:

| Microbial Host | Reported Titer (approx.) | Notes | Source(s) |

| Saccharomyces cerevisiae | 167.1 mg/L | Fed-batch fermentation | x-mol.netresearchgate.net |

| Saccharomyces cerevisiae | 3 g/L | Fed-batch fermentation in 5L bioreactor (Highest reported titer) | researchgate.net |

| Escherichia coli | 10 mg/L | Initial engineered strain | nih.govebi.ac.ukresearchgate.net |

| Escherichia coli | >2,000-fold increase | Optimized protocol, enantiomerically pure product | researchgate.net |

| Synechocystis sp. | 0.24 - 0.45 mg/g DCW | Chromosomally integrated genes | ebi.ac.uknih.govacs.org |

| Synechocystis sp. | 0.75 - 2 mg/L | Codon optimization, strong promoter, self-replicating vector | mdpi.comnih.gov |

| Synechocystis sp. | 0.98 mg/g DCW | IPTG-induced promoter | researchgate.net |

| Synechocystis sp. | 4.2-fold increase | Overexpression of dxs | mdpi.com |

Optimization Strategies for Enhanced Production (e.g., metabolic flux redirection, enzyme engineering)

Enhancing this compound production in heterologous hosts involves various optimization strategies aimed at increasing the availability of precursors, improving the efficiency of the biosynthetic enzymes, and reducing the accumulation of toxic intermediates or byproducts.

Metabolic Flux Redirection: A key strategy is to increase the metabolic flux towards the production of the precursor GGPP. In S. cerevisiae, this involves optimizing the MVA pathway, for example, by overexpressing rate-limiting enzymes like tHMG1 and ERG20. nih.govx-mol.netresearchgate.net Down-regulating competing pathways, such as the squalene (B77637) synthesis pathway by modifying the promoter of ERG9, can also redirect metabolic flux towards GGPP and subsequently to this compound. x-mol.netresearchgate.net In E. coli and Synechocystis, optimization of the MEP pathway is crucial. nih.govresearchgate.netmdpi.comresearchgate.net This can involve engineering key enzymes like DXS. mdpi.comresearchgate.net Co-culture systems, where different hosts are engineered to perform different parts of the pathway (e.g., GGPP synthesis in E. coli and manoyl oxide production in S. cerevisiae), can also help reduce metabolic burden and improve yields.

Enzyme Engineering: Engineering the biosynthetic enzymes, particularly the diterpene synthases (CfTPS2 and CfTPS3) and downstream modifying enzymes like cytochrome P450s, can enhance catalytic efficiency, substrate specificity, and product yield. nih.govnih.gov For instance, engineering of cytochrome P450 CYP76AH15, which is involved in the subsequent oxidation of this compound in the forskolin pathway, has shown that mutations in substrate recognition sites (SRSs) can improve catalytic efficiency. nih.gov Specific variants, like A99I in SRS1, have demonstrated increased product yield. nih.gov Enzyme fusions, such as fusing terpene synthases to a mutated GGPP synthase, have also been explored to improve carbon flow and production. mdpi.comrsc.org

Codon Optimization: Optimizing the codon usage of plant genes (CfTPS2 and CfTPS3) for expression in the heterologous host can improve translation efficiency and enzyme expression levels, leading to higher product titers. researchgate.netmdpi.comnih.gov

Localization: Subcellular localization of enzymes can impact pathway efficiency. In Chlamydomonas reinhardtii, for example, chloroplast localization of diterpene synthases was found to be essential for efficient diterpene production. mdpi.com

Bioreactor Scale-Up and Fermentation Strategies

Scaling up the production of this compound from laboratory-scale cultures to industrial bioreactors requires optimized fermentation strategies to maintain high cell density, ensure adequate supply of nutrients and precursors, and manage potential product toxicity.

Fed-batch fermentation is a common strategy employed for high-titer production of this compound in engineered yeast. x-mol.netresearchgate.net This involves controlled feeding of the carbon source (e.g., glucose) to maintain optimal growth conditions and product formation over an extended period. x-mol.netresearchgate.net Different feeding strategies can be investigated to maximize product yield. x-mol.net

Bioreactor parameters such as temperature and pH are also critical for maximizing enzyme activity and minimizing byproduct formation. For microbial production, optimal temperatures are typically around 28–30°C, and pH ranges between 5.5 and 6.0 have been reported to be effective.

Continuous perfusion systems, which involve cell retention techniques to maintain high cell density, can achieve sustained high titers of the target compound. Co-culture systems, as mentioned earlier, can also be implemented in bioreactors.

While specific details on large-scale industrial manufacture of this compound are not extensively covered in the provided sources, the high titers achieved in 5 L bioreactors demonstrate the potential for scaling up production using optimized fermentation strategies. researchgate.net

Chemical Synthesis, Modifications, and Derivatization

Total Synthesis Strategies for (13R)-Manoyl Oxide

Total synthesis of this compound often involves complex routes to establish the correct stereochemistry and the tricyclic labdane (B1241275) framework. Research has focused on developing efficient and stereoselective methods.

Enantioselective Synthesis Approaches

Enantioselective synthesis of this compound is particularly important to obtain the biologically relevant isomer. One approach involves the enzymatic cyclization of geranylgeranyl diphosphate (B83284) (GGPP) catalyzed by specific diterpene synthases. ebi.ac.ukgoogle.comgoogle.com For instance, the combined action of class II diterpene synthase CfTPS2 and class I diterpene synthase CfTPS3 from C. forskohlii has been shown to result in the stereospecific formation of this compound from GGPP. ebi.ac.ukoup.comresearchgate.net Microbial synthesis in engineered hosts like Saccharomyces cerevisiae and Escherichia coli has also been explored to produce enantiomerically pure this compound. ebi.ac.ukgoogle.comelifesciences.org Process optimization in microbial systems has enabled the synthesis of enantiomerically pure this compound as the sole metabolite. ebi.ac.uknih.gov

Key Synthetic Intermediates and Reaction Pathways

The biosynthesis of this compound from GGPP involves key intermediates and enzymatic reactions. GGPP is initially converted to labd-13-en-8,15-diol diphosphate (LPP) by a class II diterpene synthase through a protonation-initiated cationic cycloisomerization. google.comgoogle.com Subsequently, a class I diterpene synthase catalyzes the cleavage of the diphosphate group of LPP and further cyclization or rearrangement reactions, leading to the formation of this compound. google.comgoogle.com In the context of forskolin (B1673556) biosynthesis, this compound is considered the first dedicated intermediate. nih.gov

Semisynthesis from Natural Precursors (e.g., sclareol)

Semisynthesis of manoyl oxides, including the 13-epi isomer, from readily available natural precursors like sclareol (B1681606) has been investigated. Sclareol, a labdane diterpene-diol, shares structural similarities with manoyl oxide. mdpi.comacs.org Cyclization of sclareol can yield manoyl oxides. researchgate.netresearchgate.net A selective one-step synthesis of 13-epi-manoyl oxide from sclareol using low-temperature superacidic cyclization has been reported, achieving a favorable ratio of the 13-epi isomer. researchgate.netresearchgate.netidsi.md

Structural Elucidation of Synthetic Analogs

Structural elucidation of synthetic analogs of manoyl oxide is typically performed using spectroscopic methods, such as 1H and 13C NMR spectroscopy and GC-MS analysis. nih.govresearchgate.netresearchgate.net Comparison of spectroscopic data with literature values is crucial for confirming the structure of synthesized compounds and their derivatives. nih.gov Research on synthetic analogs, such as those prepared via Heck coupling reactions, involves structural confirmation through these techniques. researchgate.net

Derivatization for Exploration of Structural Diversity

Derivatization of this compound and related labdane diterpenoids is a strategy employed to explore structural diversity and potentially identify compounds with altered or improved biological activities. researchgate.netmit.edunih.govresearchgate.net This process involves modifying the existing functional groups or introducing new ones onto the manoyl oxide scaffold. researchgate.net

Functional Group Transformations

Functional group transformations on the manoyl oxide skeleton can lead to a variety of derivatives. For example, oxidation reactions catalyzed by cytochrome P450 enzymes are significant in the biosynthesis of more complex diterpenoids like forskolin, which involves multiple oxygenation steps on the this compound scaffold. elifesciences.orgnih.govnih.govelifesciences.org Specific cytochrome P450 enzymes from C. forskohlii, such as CYP76AH15, CYP76AH8, and CYP76AH17, have been shown to catalyze the oxidation of this compound, primarily forming 11-oxo-13R-manoyl oxide. nih.govnih.gov Other transformations, such as those involving free-radical procedures or Heck coupling reactions, have also been explored for structural modification of manoyl oxides. researchgate.netresearchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 162037 |

| Geranylgeranyl diphosphate (GGPP) | 445637 |

| Sclareol | 10180 |

| Forskolin | 51046 |

| 13-epi-Manoyl oxide | 177044 |

| Labd-13-en-8,15-diol diphosphate (LPP) | (No direct PubChem CID found for LPP specifically in this context, it's an intermediate) |

| 11-oxo-13R-manoyl oxide | (No direct PubChem CID found) |

Interactive Data Table: Microbial Synthesis of this compound

| Host Organism | Diterpene Synthases Used | Enantiomeric Purity | Yield (mg/L) | Citation |

| Saccharomyces cerevisiae | CfTPS2, CfTPS3 | Enantiomerically pure | Low yields | elifesciences.org |

| E. coli | CfTPS2, CfTPS3 | Enantiomerically pure | Low yields | elifesciences.org |

| Synechocystis sp. | CfTPS2, CfTPS3 | Enantiomerically pure | Low yields | elifesciences.org |

| Microbial cell factories | Not specified enzymes | Enantiomerically pure | 10 | ebi.ac.uknih.gov |

| Saccharomyces cerevisiae (Engineered) | Not specified enzymes | Enantiomerically pure | 350 | nih.govelifesciences.org |

Interactive Data Table: Oxidation of 13R-Manoyl Oxide by C. forskohlii CYP76AH Enzymes

| Enzyme | Substrate | Main Product | Other Products | Efficiency/Specificity | Citation |

| CfCYP76AH15 | This compound | 11-oxo-13R-manoyl oxide | Related diterpenoids (minor) | Most efficient and specific | nih.govnih.gov |

| CfCYP76AH8 | This compound | 11-oxo-13R-manoyl oxide | 1,11-dihydroxy-13R-manoyl oxide | Monooxidizes C-1 site effectively | nih.govnih.govelifesciences.org |

| CfCYP76AH17 | This compound | 11-oxo-13R-manoyl oxide | 1,11-dihydroxy-13R-manoyl oxide | Monooxidizes C-1 site effectively | nih.govnih.govelifesciences.org |

| CfCYP76AH11 | This compound | 9-deoxy-7-deacetylforskolin | - | Catalyzes conversion | nih.gov |

| CfCYP76AH16 | This compound | 9-hydroxy-manoyl oxide | - | Catalyzes conversion | nih.gov |

Stereochemical Modifications and Epimerization Studies

The stereochemistry of this compound, a labdane diterpenoid, is a critical aspect influencing its properties and its role as a precursor in the biosynthesis of other complex molecules like forskolin. Labdane diterpenoids typically possess a bicyclic decalin core with defined relative stereochemistry at the ring junctures, usually trans. uot.edu.ly The absolute stereochemistry can belong to one of two enantiomeric series. uot.edu.ly this compound is characterized by the (13R) configuration at the spiro ether carbon (C-13).

Stereochemical modifications and epimerization studies of manoyl oxide and related labdane diterpenes are important for understanding their chemical behavior, developing synthetic routes, and exploring structure-activity relationships. Epimerization specifically refers to the change in configuration at a single chiral center. For manoyl oxide, the C-13 position is a key chiral center where epimerization can occur, leading to the formation of (13S)-manoyl oxide (also known as 13-epi-manoyl oxide).

Research has demonstrated both enzymatic and chemical approaches that influence the stereochemistry of manoyl oxide and related labdanes.

Enzymatic Stereocontrol:

In the biosynthesis of this compound in Coleus forskohlii, stereospecific enzymatic catalysis plays a crucial role. oup.comgoogle.comresearchgate.net The process involves the sequential action of class II and class I diterpene synthases (diTPSs). oup.comgoogle.comresearchgate.net Specifically, CfTPS2 (a class II diTPS) catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to form copal-8-ol diphosphate. oup.comgoogle.comresearchgate.net Subsequently, CfTPS3 (a class I diTPS) acts on copal-8-ol diphosphate to yield this compound with high stereochemical fidelity. oup.comgoogle.comresearchgate.net This enzymatic pathway is a highly efficient method for the stereospecific production of the (13R) epimer. google.comgoogle.comgoogleapis.com Studies using in vitro and in planta assays have confirmed that the combination of CfTPS2 and CfTPS3 results in the stereospecific formation of this compound. oup.comgoogle.comresearchgate.net

While CfTPS3 in combination with CfTPS2 primarily yields the (13R) epimer, other enzyme combinations can lead to different outcomes. For instance, coupled assays of CfTPS2 with CfTPS4 resulted in the detection of both (13R)- and (13S)-manoyl oxide epimers, albeit in a ratio different from the dephosphorylation product of CfTPS2 alone. googleapis.com This highlights the influence of the specific class I diTPS on the resulting stereochemistry at C-13.

Chemical Epimerization Studies:

Chemical methods can also induce epimerization of manoyl oxide and related compounds, particularly at the C-13 position. Epimerization at C-13 often occurs under acidic conditions, which can facilitate the opening and re-closure of the cyclic ether ring, allowing for inversion of stereochemistry at this center.

Studies on the cyclization of sclareol, a related labdane diterpene, provide insights into the chemical epimerization at the C-13 position. Sclareol can be cyclized under acidic conditions to yield manoyl oxide and 13-epi-manoyl oxide. ichem.mdresearchgate.net The ratio of these epimers is highly dependent on the reaction conditions, such as temperature and the specific acid used.

| Starting Material | Reagents/Conditions | Major Product | Epimer Ratio (13S:13R) | Notes | Source |

|---|---|---|---|---|---|

| Sclareol | Low-temperature superacidic cyclization | 13-epi-Manoyl Oxide | Up to 9:1 | Ratio dependent on temperature/acid | ichem.md |

| GGPP | CfTPS2 + CfTPS3 (enzymatic) | This compound | Highly selective (>90% ee) | Biosynthetic pathway | google.com |

| GGPP | CfTPS2 + CfTPS4 (enzymatic) | (13R)- & (13S)-Manoyl Oxide | Mixed ratio | Ratio differs from CfTPS2 alone product | googleapis.com |

Other Stereochemical Considerations:

Beyond epimerization at C-13, other stereochemical modifications of the labdane skeleton have been explored during chemical synthesis and derivatization. These can involve controlling the stereochemistry of new chiral centers introduced through reactions such as cyclizations, oxidations, reductions, or additions. uot.edu.lynih.govmdpi.comrsc.orgthieme-connect.deunibe.ch

For example, studies on the synthesis of manool-related labdane diterpenes have involved enantioselective total synthesis routes starting from chiral precursors, demonstrating control over the absolute stereochemistry of the resulting labdane framework. nih.gov Similarly, the synthesis of marrubiin (B191795) and related labdane diterpene lactones has involved stereocontrolled reactions to establish specific configurations within the molecule. mdpi.com

Radical reactions have also been investigated for the late-stage functionalization of manoyl oxide derivatives, exploring their regio- and stereoselectivity. researchgate.netunibe.ch Studies on iodine atom transfer radical addition (ATRA) reactions to the vinyl moiety of manoyl oxide and 13-epi-manoyl oxide have shown promising regioselectivity and reasonable stereoselectivity, highlighting potential avenues for introducing new functional groups with defined stereochemistry. researchgate.netunibe.ch

The ability to control or induce stereochemical changes, particularly epimerization at C-13, is vital for accessing different manoyl oxide epimers and their derivatives, which may possess distinct biological activities or serve as intermediates for the synthesis of more complex natural products.

Data Tables

Here is a data table summarizing some key findings related to stereochemical modifications and epimerization:

| Starting Material | Reagents/Conditions | Products | Stereochemical Outcome / Ratio | Method Type | Source |

| Geranylgeranyl diphosphate (GGPP) | CfTPS2 + CfTPS3 (enzymes) | This compound | Stereospecific formation (>90% ee) | Enzymatic | google.com |

| Geranylgeranyl diphosphate (GGPP) | CfTPS2 + CfTPS4 (enzymes) | This compound + (13S)-Manoyl Oxide | Mixed ratio (differs from CfTPS2 alone) | Enzymatic | googleapis.com |

| Sclareol | Low-temperature superacidic cyclization | 13-epi-Manoyl Oxide + Manoyl Oxide | Up to 9:1 (13S:13R), temperature dependent | Chemical | ichem.md |

| Manoyl oxide/13-epi-manoyl oxide | Radical iodine atom transfer addition to vinyl moiety | Iodinated manoyl oxide/13-epi-manoyl oxide derivatives | Regioselective, reasonably stereoselective | Chemical | unibe.ch |

Detailed Research Findings

Detailed research into the enzymatic synthesis of this compound by Coleus forskohlii has elucidated the specific roles of diterpene synthases CfTPS2 and CfTPS3. CfTPS2 performs the initial cyclization of GGPP to copal-8-ol diphosphate, establishing the basic bicyclic labdane framework. oup.comgoogle.comresearchgate.net Subsequently, CfTPS3 catalyzes the formation of the ether ring and defines the (13R) stereochemistry at the spiro center. oup.comgoogle.comresearchgate.net This two-step enzymatic process is highly efficient and stereoselective, yielding enantiomerically pure this compound. google.comgoogle.comgoogleapis.com The coexpression of these enzymes in root cork tissue, where this compound and forskolin are detected, supports their involvement in the natural biosynthetic pathway. oup.comresearchgate.net

Research involving radical reactions has explored the potential for functionalizing manoyl oxide and its 13-epimer while controlling stereochemistry. researchgate.netunibe.ch For instance, iodine atom transfer radical addition to the vinyl group has demonstrated that the conformation of the manoyl oxide or 13-epi-manoyl oxide skeleton influences the stereochemical outcome of the addition, allowing for the introduction of iodine and other groups with some degree of stereocontrol. unibe.ch

These studies collectively highlight the diverse strategies, both enzymatic and chemical, employed to control or modify the stereochemistry of manoyl oxide and related labdane diterpenoids, with a particular focus on the C-13 position.

Investigations into Biological Activities and Mechanisms of Action Non Human Focused

In Vitro Cellular and Molecular Assays

In vitro studies provide controlled environments to examine the direct effects of (13R)-manoyl oxide on specific enzymes, cellular pathways, and cell lines, helping to elucidate its potential mechanisms of action at a molecular level.

Enzyme Inhibition/Activation Studies (e.g., Cytochrome P450 interactions)

This compound is a substrate in the biosynthetic pathway of forskolin (B1673556), a process that involves cytochrome P450 (CYP) enzymes. Specifically, CYP76AH11, CYP76AH15, and CYP76AH16 have been identified as enzymes that catalyze the oxidation of this compound to 11-oxo-(13R)-manoyl oxide in Coleus forskohlii. nih.govresearchgate.net CYP76AH15 has demonstrated high activity and specificity in this conversion. nih.gov While these studies focus on the enzymatic conversion of this compound, they highlight its interaction with the cytochrome P450 system, suggesting a potential for interaction with other CYPs. The synthesis of many bioactive natural products involves steps catalyzed by cytochrome P450 enzymes. rsc.org

Cellular Signaling Pathway Modulation

Research indicates that this compound may influence cellular signaling pathways, primarily in the context of its role as a precursor to forskolin. Forskolin is known to activate adenylyl cyclase, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. mdpi.comscispace.com While direct studies on the modulation of signaling pathways solely by this compound are less extensive than those for forskolin, its position in the biosynthetic pathway suggests potential upstream or related effects. Plant secondary metabolites, including terpenoids like this compound, are recognized for their role in modulating cellular functions and signaling pathways. researchgate.net

Anti-Inflammatory Pathways in Cellular Models

This compound has been reported to possess anti-inflammatory activities. google.comresearchgate.net Studies on other diterpenoids have shown anti-inflammatory effects through mechanisms such as inhibiting the expression of inflammatory cytokines and modulating pathways like NF-kappa B. nih.gov While specific detailed mechanisms for this compound in cellular inflammatory models require further focused investigation, its classification as a diterpenoid with reported anti-inflammatory properties aligns with the activities observed for related compounds.

Antiproliferative Activity in Cell Lines (Mechanistic Focus)

Antiproliferative effects of this compound have been reported. google.comresearchgate.net Research on semi-synthetic derivatives of related manoyl oxide compounds has also demonstrated cytotoxic and antiproliferative effects on human leukemic cell lines. oup.com Mechanistic studies on the antiproliferative activity of other diterpenoids have explored various pathways, including the inhibition of cancer cell growth and survival, activation of protein phosphatases, and modulation of signaling cascades such as the cAMP/PKA mediated extracellular-signal-regulated kinase (ERK) inhibition. mdpi.comscispace.com Further research is needed to fully elucidate the specific mechanisms by which this compound exerts its antiproliferative effects in various cell lines.

In Vivo Studies in Non-Human Models (Mechanistic Focus)

In vivo studies in non-human models are crucial for understanding the biological activities and mechanisms of this compound within a complex biological system. However, much of the in vivo research related to this compound is focused on the effects of forskolin, its downstream metabolite.

Animal Model Selection and Rationale

Given that this compound is primarily studied as a precursor to forskolin, animal models used in forskolin research may be relevant for future investigations into the in vivo effects of this compound. Forskolin studies have utilized various animal models to investigate its effects on conditions such as tumor colonization in mice or intraocular pressure in rabbits and monkeys. mdpi.comscience.gov The rationale for selecting specific animal models for studying this compound would depend on the particular biological activity being investigated (e.g., anti-inflammatory, antiproliferative). Models relevant to inflammation or specific types of cancer where this compound has shown in vitro activity would be appropriate choices for mechanistic studies.

Pharmacodynamic Endpoints and Pathway Analysis

This compound serves as a crucial precursor in the biosynthetic pathway of forskolin, a labdane (B1241275) diterpenoid found in the roots of Coleus forskohlii. scispace.comgoogle.comelifesciences.orgmdpi.com The synthesis of this compound from geranylgeranyl diphosphate (B83284) (GGPP) is catalyzed by a pair of diterpene synthases, specifically CfTPS2 and CfTPS3, identified in C. forskohlii. elifesciences.orgresearchgate.netscience.govresearchgate.netnih.gov CfTPS2, a Class II diterpene synthase, is responsible for converting GGPP to an intermediate, which is then cyclized by CfTPS3, a Class I diterpene synthase, to yield this compound. google.comresearchgate.netresearchgate.netnih.gov This stereospecific formation highlights the precise enzymatic control within this pathway. researchgate.netresearchgate.net

Further metabolism of this compound involves oxidative decoration catalyzed by cytochrome P450 enzymes (CYPs). elifesciences.orgresearchgate.netnih.govnih.gov Several CYP enzymes from C. forskohlii, including CfCYP76AH8, CfCYP76AH15, and CfCYP76AH17, have been shown to utilize this compound as a substrate. nih.govnih.govnih.gov These enzymes catalyze the formation of oxidized derivatives, such as 11-oxo-(13R)-manoyl oxide, which is a main product of this oxidation step. nih.govnih.govnih.gov CfCYP76AH15 has demonstrated higher efficiency and specificity in the synthesis of 11-oxo-(13R)-manoyl oxide compared to its counterparts. nih.govnih.gov Another enzyme, CfCYP76AH11, is involved in converting this compound into 9-deoxy-7-deacetylforskolin, while CfCYP76AH16 catalyzes its conversion to 9-hydroxy-manoyl oxide. nih.gov

Research has also explored the engineering of these enzymes to enhance the production of oxidized manoyl oxide derivatives. For instance, mutations in the substrate recognition sites (SRSs) of CYP76AH15 have been shown to increase the yield of 11-oxo-(13R)-manoyl oxide in yeast expression systems. nih.govresearchgate.net Specific mutations, such as A99I, resulted in a significant increase in the accumulation of this oxidized product. nih.govresearchgate.net

Data Table: Enzymes Involved in this compound Metabolism in C. forskohlii

| Enzyme | Class/Type | Substrate | Main Product(s) | Reference(s) |

| CfTPS2 | Diterpene Synthase (Class II) | Geranylgeranyl diphosphate (GGPP) | Intermediate (Copal-8-ol diphosphate) | researchgate.netresearchgate.netnih.gov |

| CfTPS3 | Diterpene Synthase (Class I) | Intermediate (from CfTPS2) | This compound | researchgate.netresearchgate.netnih.gov |

| CfCYP76AH8 | Cytochrome P450 | This compound | 11-oxo-(13R)-manoyl oxide, oxidized products at C-1 | nih.govnih.govnih.gov |

| CfCYP76AH11 | Cytochrome P450 | This compound | 9-deoxy-7-deacetylforskolin | nih.gov |

| CfCYP76AH15 | Cytochrome P450 | This compound | 11-oxo-(13R)-manoyl oxide, 11β-hydroxy-(13R)-manoyl oxide | nih.govnih.govnih.govresearchgate.net |

| CfCYP76AH16 | Cytochrome P450 | This compound | 9-hydroxy-manoyl oxide | nih.gov |

| CfCYP76AH17 | Cytochrome P450 | This compound | 11-oxo-(13R)-manoyl oxide, oxidized products at C-1 | nih.govnih.gov |

Interplay with Other Bioactive Molecules (e.g., Synergistic or Antagonistic Effects)

This compound's primary known interplay is within the biosynthetic pathway leading to forskolin and other related labdane-type diterpenoids. It serves as the central diterpene scaffold that undergoes further enzymatic modifications. elifesciences.orgresearchgate.net The conversion of this compound into downstream products like forskolin involves the sequential action of multiple enzymes, including CYPs and acetyltransferases. elifesciences.orgresearchgate.net The efficiency of these downstream enzymes can influence the accumulation of this compound. For example, limitations in the activity of the P450 enzymes involved in its oxidation can lead to the accumulation of this compound and its intermediate, 9-hydroxy-manoyl oxide. elifesciences.orgnih.gov

While this compound itself is a precursor, the downstream molecule forskolin is known to interact with various biological targets, primarily by activating adenylyl cyclase and increasing intracellular cAMP levels. scispace.commdpi.comscience.govresearchgate.net This mechanism is responsible for many of forskolin's observed biological effects. scispace.commdpi.comresearchgate.net Although the direct synergistic or antagonistic effects of this compound with other bioactive molecules are not extensively documented in the provided search results, its position as a metabolic intermediate suggests its biological relevance is closely tied to the production of these downstream, more extensively studied compounds like forskolin. The interplay here is primarily metabolic, where the availability and conversion of this compound directly impact the biosynthesis of other bioactive diterpenoids.

Structure Activity Relationship Sar Studies of 13r Manoyl Oxide and Its Derivatives

Identification of Key Pharmacophoric Features

While specific studies detailing the precise key pharmacophoric features of (13R)-manoyl oxide itself within a defined biological target context are not extensively detailed in the provided search results, research into its derivatives and related labdane (B1241275) diterpenes offers insights. The core labdane skeleton is fundamental to its structure and bioactivity. Modifications to this framework, including the presence and position of functional groups and the stereochemistry at key carbons, are understood to be critical for interaction with biological targets. Studies on related labdane compounds suggest that structural variations significantly impact activities such as antimicrobial effects. researchgate.net

Impact of Specific Substituents on Bioactivity

Research has explored the synthesis and biological evaluation of hemisynthetic manoyl oxide derivatives, indicating that modifications to the parent structure can lead to compounds with altered or enhanced bioactivity, particularly antimicrobial properties. thegoodscentscompany.comperflavory.com For instance, biotransformation studies involving filamentous fungi have been conducted on ent-13-epi-manoyl oxides difunctionalized at positions C-3 and C-12, suggesting these positions are amenable to modification and that such alterations can influence the resulting compounds' properties. thegoodscentscompany.comthegoodscentscompany.com Additionally, derivatives like 12-O-benzoyl esters, derived from manoyl oxide skeletons, have been investigated. scispace.com Compounds possessing the 13-epi-manoyl oxide skeleton, such as ribenol and varodiol, have also been included in SAR studies focusing on their antimicrobial attributes. researchgate.netresearchgate.net

Stereochemical Influence on Activity Profiles (e.g., 13R vs. 13-epi-manoyl oxide activity)

The stereochemistry at the C-13 position is a significant factor influencing the biological activities of manoyl oxide epimers. This compound and its C-13 epimer, 13-epi-manoyl oxide (also referred to as (13S)-manoyl oxide), are distinct compounds with potentially different biological profiles. thegoodscentscompany.comnih.govnih.govnist.govnist.govnist.govunibe.ch The configuration at C-13 has been specifically investigated, and the ratio of these epimers has been shown to be a determinant of antimicrobial activity in some contexts. researchgate.net

The biosynthesis of this compound in Coleus forskohlii involves specific enzymes (CfTPS2 and CfTPS3) that facilitate its stereospecific formation, highlighting the biological importance of this particular epimer. google.comnih.govnih.gov The ability to differentiate between these C-13 epimers is crucial for SAR studies and is achieved using analytical techniques such as GC-MS and NMR spectroscopy, sometimes supported by computational chemistry. thegoodscentscompany.comthegoodscentscompany.comuoa.gr Research indicates that while some enzymatic reactions may non-stereoselectively form both (13R) and (13S) epimers, stereospecific pathways are responsible for the production of the (13R) form in its native biological system. nih.gov

Computational Chemistry and Molecular Modeling for SAR

Computational chemistry and molecular modeling techniques play an increasingly important role in SAR studies of natural products like this compound, complementing experimental approaches. These methods can provide insights into the structural and energetic aspects of compound-target interactions. Computational techniques are valuable for saving time and resources in the early stages of research and development by allowing for the in silico evaluation of potential drug candidates. nih.govmdpi.com

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are a widely used molecular modeling technique in SAR studies to predict the binding modes and affinities of small molecules to target proteins. uoa.grnih.govtesisenred.netnih.govnih.gov While specific docking studies focused solely on this compound and a particular protein target are not detailed in the provided snippets, the application of this technique to other compound classes to understand molecular interactions with biological targets, such as microbial enzymes or viral proteins, is well-established. nih.govnih.gov Docking simulations can help identify key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is invaluable for rational design of derivatives with improved activity or selectivity.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analysis of complex mixtures, enabling the separation, isolation, and quantification of individual compounds like (13R)-manoyl oxide from biological extracts or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used in the analysis of this compound and related diterpenoids. While direct HPLC applications solely focused on the purity assessment and quantification of this compound are less detailed in the provided results compared to GC-MS, related applications involving HPLC or coupled techniques like LC-MS have been reported.

LC-MS has been employed for the detection of this compound in biological samples. For instance, LC-MS was used to detect this compound in C. forskohlii root cork tissue and isolated oil bodies. oup.com This indicates the suitability of LC-MS for identifying the presence of this compound in plant tissues. Furthermore, LC-MS analysis has been utilized in studies involving yeast cultures engineered to produce diterpenes, including this compound. nih.gov LC-qTOF-MS has also been applied for the analysis of this compound-derived diterpenoids obtained from transient expression systems in Nicotiana benthamiana leaves, highlighting its use in analyzing metabolites from engineered biological systems. elifesciences.orgelifesciences.orgnih.gov

HPLC coupled with an evaporative light scattering detector (ELSD) has been used to quantify forskolin (B1673556) content in different C. forskohlii tissues. oup.com Although this application focuses on forskolin, it demonstrates the use of HPLC-ELSD for quantifying diterpenoids in plant extracts. A specific HPLC-ELSD system utilized a Synergi 2.5 µm Fusion-RP C18 column (50 × 2 mm) with a flow rate of 0.2 mL/min and a column temperature of 25°C. oup.com The mobile phase consisted of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the identification and quantification of this compound, particularly in volatile or semi-volatile samples. GC-MS has been instrumental in detecting this compound in various biological matrices, including C. forskohlii root cork and isolated oil bodies. oup.comresearchgate.net Analysis of hexane (B92381) extracts from C. forskohlii tissues by GC-MS has confirmed the presence of this compound. researchgate.netresearchgate.net

GC-MS is frequently used for compound identification by comparing retention times and mass spectra to authentic standards, reference spectra from literature, and databases. oup.comgoogle.com The mass spectrum obtained from this compound identified in root cork tissue has been compared to reference spectra from databases like the Wiley mass spectrum database. oup.com

Quantification of diterpenes, including this compound, produced by engineered Saccharomyces cerevisiae has been achieved using GC-MS. nih.gov GC-MS analysis of hexane extracts from yeast cultures has shown the accumulation of this compound. nih.gov The technique has also been applied to analyze this compound-derived diterpenoids obtained from transient expression experiments. elifesciences.orgnih.gov Quantification in such studies is often based on the peak areas of signature m/z values, normalized to an internal standard. nih.gov GC-MS analysis has also been used to differentiate between the C-13 manoyl oxide epimers. google.com

Specific GC-MS parameters have been reported in research. One study utilized a Shimadzu GCMS-QP2010 Ultra system fitted with an Agilent HP-5MS column (30 m × 0.25 mm i.d., 0.25 µm film thickness). nih.gov The injection volume was 1 µL, and the injection temperature was 250 °C. nih.gov A GC program for this compound related samples involved holding at 60 °C for 1 min, ramping at 30 °C/min to 180 °C, then ramping at 10 °C/min to 280 °C, and holding for 3 minutes. nih.gov Another GC program used for hexane extracts from in vitro assays involved holding at 100°C for 1 min, ramping at 10°C/min to 250°C, ramping at 20°C/min to 310°C, and holding for 2 min. oup.com For the analysis of N. benthamiana leaves and C. forskohlii tissues, a GC-MS method included an injection temperature of 280 °C, a detection temperature of 200 °C, and a helium carrier gas flow rate of 1.0 mL/min, with data acquired in full-scan mode (35–350 m/z). acs.org

GC-MS is also used to verify the purity of isolated compounds, as seen with the related diterpene miltiradiene, where GC-MS and NMR indicated approximately 80% purity after purification. acs.org

Spectroscopic Characterization in Research Contexts

Spectroscopic methods provide detailed information about the structure, functional groups, and stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and assignment of this compound and its oxygenated derivatives. Both ¹H-NMR and ¹³C-NMR spectroscopy are extensively used to determine the arrangement of atoms and functional groups within the molecule. nih.gov Comparison of observed chemical shifts with literature data is a standard approach for structural identification. nih.gov

NMR analysis has been crucial in verifying the structures of oxygenated this compound derivatives, such as 11-oxo-(13R)-manoyl oxide and 9-hydroxy-(13R)-manoyl oxide. elifesciences.orgnih.gov Detailed ¹H-NMR and ¹³C-NMR chemical shifts have been reported for novel oxygenated this compound-derived diterpenoids formed during biosynthetic studies. nih.gov These data are essential for confirming the positions of modifications introduced by enzymes in the biosynthetic pathway. nih.gov

NMR spectroscopy is also used to verify the purity of isolated compounds, often in conjunction with GC-MS. acs.org Complete NMR assignments have been determined for related diterpenes, sometimes leading to revisions of previously reported data, highlighting the power of NMR in accurate structural determination. researchgate.net

Here is a table summarizing some reported NMR data for this compound derivatives:

| Compound | Position | ¹H NMR (δ) | ¹³C NMR (δ) | Solvent | Reference |

| 11-oxo-(13R)-manoyl oxide | - | - | - | Methanol-d₄ | nih.gov |

| 9-hydroxy-(13R)-manoyl oxide | - | - | - | Methanol-d₄ | nih.gov |

| 2-hydroxy-(13R)-manoyl oxide | - | - | - | - | nih.gov |

| 19-hydroxy-(13R)-manoyl oxide | - | - | - | - | nih.gov |

| 1,11-dihydroxy-(13R)-manoyl oxide | - | - | - | Methanol-d₄ | nih.gov |

| 9-deoxydeacetylforskolin | - | - | - | Methanol-d₄ | nih.gov |

Note: Specific chemical shift values were not consistently provided in the snippets for all positions and compounds, but the table structure indicates the type of data obtained from NMR analysis.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Labeling

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight of this compound and its derivatives, confirming their molecular formulas, and providing information about their fragmentation patterns. MS is often coupled with chromatographic techniques like GC or LC.

GC-MS has been widely used for the detection and identification of this compound based on its characteristic mass spectrum and fragmentation pattern. oup.comresearchgate.net Extracted ion chromatograms (EIC) at specific m/z values, such as m/z 275 for manoyl oxide, are used for targeted detection. oup.com Comparison of the experimental mass spectrum to reference databases aids in confirming the identity of the compound. oup.comresearchgate.net

LC-MS and LC-qTOF-MS provide accurate mass measurements, which are essential for confirming the molecular formulas of this compound and its oxygenated derivatives. nih.gov Accurate mass analysis with a low tolerance (e.g., 5 ppm) is used to confirm the identity of compounds formed during enzymatic reactions in biosynthetic studies. nih.gov

MS also provides fragmentation data, which can offer insights into the structure of the molecule. The m/z spectra of derivatives like 11-oxo-(13R)-manoyl oxide and 9-hydroxy-(13R)-manoyl oxide have been obtained and used in their characterization. elifesciences.orgnih.gov

While not specifically detailed for this compound in the provided snippets, MS techniques, including HRMS with different ionization sources (ESI and CI), are generally applied in diterpene research for accurate mass determination. escholarship.org Isotope ratio mass spectrometry (IRMS) coupled with GC has been used in related studies for isotope analysis, which can be valuable for tracing metabolic pathways or confirming the origin of atoms in a molecule. researchgate.net

Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the stereochemistry and absolute configuration of chiral molecules. While direct application of CD specifically for confirming the stereochemistry of this compound was not explicitly detailed in the provided search results, CD spectroscopy is a standard method used for stereochemical confirmation of related diterpenoids.

Studies on other diterpenes, including abietane (B96969) diterpenes and novel labdane-type diterpenoids, have utilized CD or electronic circular dichroism (ECD) in combination with other spectroscopic techniques and computational methods (like ECD calculations) to determine their absolute configurations. researchgate.netresearchgate.netscience.govscience.gov This demonstrates the relevance and application of CD spectroscopy in confirming the stereochemistry within the diterpene class, to which this compound belongs. CD spectra have been shown to confirm the absolute stereochemistry of isolated diterpenoids belonging to the normal series of abietane diterpenes. researchgate.net

Crystallographic Analysis of this compound and its Complexes

Research employing X-ray crystallography has been instrumental in confirming the structural features of various manoyl oxide derivatives isolated from natural sources. For instance, X-ray crystallographic analyses have been used to verify the structural features of compounds such as 4α-hydroxy-18-normanoyl oxide and jhanol, both isolated from Grindelia scorzonerifolia. acs.orgnih.gov Similarly, the crystal structure of 2-oxo-13-epi-manoyl oxide, isolated from Sideritis perfoliata, has been reported, providing detailed conformational analysis of its fused ring system. iucr.org This analysis revealed that the cyclohexane (B81311) rings (A and B) adopt chair conformations, while the tetrahydropyran (B127337) ring exhibits a slightly twisted boat conformation. iucr.org The junctions between rings A and B, and the tetrahydropyran ring (C) are described as trans. iucr.org

Crystallographic studies also shed light on the supramolecular architecture within the crystal lattice. For 2-oxo-13-epi-manoyl oxide, molecules are shown to pack in helical supramolecular chains along a 2₁ screw axis, stabilized by C—H···O hydrogen bonds. iucr.org These chains are further interlocked by van der Waals interactions. iucr.org Hirshfeld surface analysis indicated that van der Waals interactions, particularly H···H contacts, constitute the major contribution to intermolecular interactions in this crystal structure. iucr.org

X-ray crystallography has also been crucial in establishing the absolute configuration of manoyl oxide derivatives. For example, the unambiguous absolute configuration of ent-13-epi-manoyl oxide isolated from Coccoloba peltata was deduced using anomalous dispersion in X-ray crystallography. figshare.com

Studies on other manoyl oxide derivatives, such as 1α,5α-dihydroxymanoyl oxide from Satureja gilliesii, have utilized single-crystal X-ray analysis to establish their molecular structure, especially when spectroscopic data alone were insufficient for unequivocal location of substituents like hydroxyl groups. iucr.orguchile.cl This particular derivative exhibits an uncommon oxidation pattern with two axially disposed hydroxyl groups and five tertiary methyl groups. iucr.orguchile.cl The fused six-membered rings in this structure also adopt chair conformations. iucr.orguchile.cl While no intermolecular hydrogen bonding was detected in the crystal of 1α,5α-dihydroxymanoyl oxide, intramolecular interactions were observed. uchile.cl

Crystallographic data for various manoyl oxide-related compounds are often deposited in databases like the Cambridge Structural Database (CSD), allowing for comparative analysis of structural motifs within this class of diterpenoids. iucr.org

While specific detailed crystallographic data tables (like unit cell parameters, space group, etc.) for this compound itself were not prominently found in the search results, studies on its epimer (13-epi-manoyl oxide) and hydroxylated derivatives provide strong evidence for the applicability and importance of this technique in characterizing the solid-state structure of manoyl oxide scaffolds. The crystal structure of 2-oxo-13-epi-manoyl oxide, for instance, crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org

Crystallization is a prerequisite for single-crystal X-ray diffraction. Methods for obtaining suitable crystals of manoyl oxide derivatives include slow evaporation from solvents like acetone (B3395972) or chloroform/hexane mixtures. iucr.orgiucr.orguchile.clku.edu

The application of X-ray crystallography extends to complexes or co-crystals involving manoyl oxide derivatives, although specific examples of this compound complexes were not detailed in the search results. However, related studies, such as the X-ray co-crystal structure of chlorolissoclimide (B125411) (a compound with a 13-epi-manoyl oxide skeleton) with the eukaryotic 80S ribosome, demonstrate the utility of crystallography in understanding interactions between manoyl oxide scaffolds and biological targets. researchgate.net

The detailed structural information obtained from crystallographic analysis is complementary to other spectroscopic techniques like NMR and MS, providing a comprehensive understanding of the molecular architecture and packing in the solid state. acs.orgnih.govfigshare.comresearchgate.net

Representative Crystallographic Data Findings for Manoyl Oxide Derivatives

While direct crystallographic data for this compound was not extensively detailed, data from related derivatives illustrate the type of information obtained:

| Compound | Source | Crystal System | Space Group | Key Conformational Features | Intermolecular Interactions |

| 2-oxo-13-epi-manoyl oxide | Sideritis perfoliata | Orthorhombic | P2₁2₁2₁ | Cyclohexane rings (chair), Tetrahydropyran ring (twisted boat) | C—H···O hydrogen bonds, van der Waals |

| 1α,5α-dihydroxymanoyl oxide | Satureja gilliesii | Monoclinic | P2₁ | Fused six-membered rings (chair) | Intramolecular hydrogen bonds |

Note: Specific unit cell parameters and other detailed crystallographic data would typically be included in full research articles.

Detailed Research Findings from Crystallographic Studies:

Ring Conformations: Crystallography consistently shows that the cyclohexane rings in the labdane (B1241275) core of manoyl oxide derivatives adopt stable chair conformations. iucr.orgiucr.orguchile.cl The conformation of the tetrahydropyran ring can vary, as seen with the twisted boat conformation in 2-oxo-13-epi-manoyl oxide. iucr.org

Ring Junctions: The trans fusion of the decalin system (A/B rings) and the B/C ring junction are characteristic features confirmed by X-ray analysis. iucr.org

Substituent Orientation: Crystallography precisely determines the axial or equatorial orientation of substituents, which is crucial for understanding steric interactions and potential reactivity. For example, the axial disposition of hydroxyl groups in 1α,5α-dihydroxymanoyl oxide was established crystallographically. iucr.orguchile.cl

Absolute Configuration: For chiral manoyl oxide derivatives, anomalous dispersion in X-ray diffraction is a definitive method for determining the absolute configuration at stereogenic centers. figshare.com

This detailed structural information obtained from crystallographic analysis is vital for understanding the physicochemical properties, reactivity, and biological interactions of this compound and its diverse array of natural and synthetic derivatives.

Future Directions and Research Perspectives

Untapped Biosynthetic Potential and Enzymatic Discoveries

Significant progress has been made in understanding the initial steps of (13R)-manoyl oxide biosynthesis, particularly the role of diterpene synthases (diTPSs) like CfTPS2 and CfTPS3 from Coleus forskohlii which catalyze its formation from geranylgeranyl diphosphate (B83284) (GGPP) asm.orgelifesciences.orgjmb.or.krnih.gov. Future research will likely focus on identifying and characterizing additional enzymes involved in potential downstream modifications or alternative biosynthetic routes in various plant species jmb.or.krmsu.edu. The discovery of novel diTPSs and tailoring enzymes (such as cytochrome P450s and acetyltransferases) from diverse plant sources could unlock new enzymatic tools for the biosynthesis of this compound analogs with potentially altered or enhanced properties nih.govresearchgate.net. Exploring the genetic diversity within Coleus forskohlii and related species may reveal variations in enzyme function or expression that could be leveraged for improved production or the generation of structural variants jmb.or.krnih.gov. Furthermore, investigating the regulatory mechanisms controlling the expression and activity of these biosynthetic enzymes could provide targets for metabolic engineering to enhance this compound yield in native or heterologous hosts nih.govresearchgate.net.

Novel Synthetic Methodologies and Chemoenzymatic Approaches

While enzymatic synthesis offers a promising route to enantiomerically pure this compound, traditional chemical synthesis can be challenging due to its complex stereochemistry google.comgoogle.communi.cz. Future research will aim to develop novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly researchgate.netacs.org. This includes exploring new catalytic reactions for the stereoselective construction of the labdane (B1241275) core and the introduction of the epoxy group researchgate.net. Chemoenzymatic approaches, combining the specificity of enzymes with the versatility of chemical transformations, hold significant potential acs.org. For instance, enzymes could be used for key stereoselective steps, while chemical methods are employed for modifications or functionalizations that are difficult to achieve enzymatically acs.org. Developing robust and scalable chemoenzymatic protocols could provide flexible routes to this compound and its derivatives acs.org. Research into late-stage functionalization of the manoyl oxide skeleton using chemical or enzymatic methods is also a relevant area for generating diverse analogs for biological screening researchgate.netresearchgate.net.

Advanced Biological Screening Platforms for Mechanistic Elucidation

To fully understand the biological potential of this compound and its future derivatives, advanced biological screening platforms are essential. Future research will involve developing and utilizing high-throughput screening assays to evaluate a wide range of biological activities mdpi.com. These platforms should be designed to not only identify potential bioactivities but also to elucidate the underlying mechanisms of action mdpi.com. This could involve cell-based assays, target-specific binding assays, and phenotypic screening in various model systems. Integrating "-omics" technologies (genomics, transcriptomics, proteomics, metabolomics) with screening efforts can provide deeper insights into how cells and organisms respond to this compound and its analogs, helping to identify molecular targets and pathways elifesciences.orgnih.gov. Furthermore, the development of biosensors could enable real-time monitoring of the compound's effects in biological systems.

Applications in Chemical Biology Research

This compound and its derivatives have potential applications as tools in chemical biology research. Their defined structure and potential bioactivities make them valuable probes for investigating biological processes nih.gov. Future research could explore their use in studying the function of adenylyl cyclases and other enzymes modulated by labdane diterpenoids muni.cznih.gov. Modified this compound structures could be synthesized with tags or labels to track their distribution, metabolism, and interaction with biological targets within cells or organisms. This could aid in the elucidation of complex signaling pathways and cellular mechanisms. The development of photoaffinity probes or क्लिक chemistry-enabled derivatives based on the manoyl oxide scaffold could facilitate the identification of interacting proteins and biological partners.

Q & A

Q. What experimental methodologies are effective for optimizing the enantiomeric purity of (13R)-manoyl oxide during synthesis?

Enantiomerically pure this compound can be achieved using stereospecific enzymatic pathways. For example, sequential catalysis with class II diterpene synthases (e.g., converting geranylgeranyl diphosphate (GGPP) to labd-13-en-8,15-diol diphosphate (LPP)) followed by class I diterpene synthases ensures stereochemical fidelity . Solvent selection (e.g., triglyme) and catalyst systems (e.g., TECHNOSA-H2) also influence isomer selectivity, as shown in kinetic studies tracking yields via GC-MS or GC-FID .

Q. How can researchers reliably quantify this compound and distinguish it from its isomers in complex mixtures?

Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is critical. For instance, 13R-MO exhibits distinct retention times (e.g., 24.3 min) and mass fragmentation patterns compared to isomers like 13S-MO or 9-hydroxy derivatives (26.2 min) . Internal standards (e.g., yeast-produced 9-OH-MO) and calibration curves are essential for accurate quantification .

Q. What genetic constructs are foundational for heterologous production of this compound in microbial systems?

Co-expression of CfTPS2 (class II diTPS) and CfTPS3 (class I diTPS) in Chlamydomonas reinhardtii enables conversion of GGPP to 13R-MO. Baseline production (~5 mg/L) can be achieved, with yields improved by overexpressing rate-limiting enzymes like GGPP synthase (ERG20(F96C)) or deregulating the MEP pathway via SpDXS .

Advanced Research Questions

Q. How do light regimes and carbon sources influence phototrophic production of this compound in algae?

Diurnal light:dark cycles (16:8 h) with 3% CO₂ enhance productivity (22.5 mg/gCDM/day) compared to continuous light. CO₂ acts as the optimal carbon source, yielding ~81.3 mg/gCDM over 7 days, whereas acetate supplementation reduces efficiency due to metabolic trade-offs . Solvent overlays (e.g., dodecane) improve terpenoid recovery by mitigating toxicity .

Q. What strategies address electron transfer limitations in cytochrome P450-mediated functionalization of 13R-MO (e.g., hydroxylation at C9 or C11)?

Expressing CfCYP76AH16 in algal chloroplasts enables 9-hydroxylation, albeit at low efficiency (~11% conversion). Challenges include poor electron channeling from photosynthesis to P450s. Fusion constructs with ferredoxin or chaperones (e.g., Bassard et al.) may enhance activity, though folding issues persist . For C11 oxidation, surrogate enzymes (e.g., CYP79A1) are under exploration but remain unvalidated .

Q. How can metabolic flux imbalances be resolved when engineering high-yield 13R-MO pathways?

Fusion proteins (e.g., CfTPS2-GGPPS) direct GGPP toward 13R-MO synthesis, avoiding competition with native pathways. Overexpression of ERG20(F96C) increases GGPP pools, while SpDXS deregulation boosts IPP/DMAPP precursors. However, excessive flux may require "metabolic sinks" (e.g., dodecane overlays) to prevent feedback inhibition .

Q. Why do reported 13R-MO yields vary drastically across microbial hosts (e.g., 0.45 mg/gCDM in Synechocystis vs. 81 mg/gCDM in C. reinhardtii)?

Discrepancies arise from host-specific factors: C. reinhardtii’s chloroplast architecture supports efficient terpenoid storage, while cyanobacteria lack solvent overlays for product sequestration. Algal systems also tolerate higher MEP pathway flux without perturbing native metabolism .

Methodological Considerations

Q. What experimental designs are optimal for analyzing contradictory data in 13R-MO biosynthesis studies?

Use controlled bioreactor setups (e.g., 1 L flasks with standardized light, CO₂, and stirring) to isolate variables. Triplicate sampling, 95% confidence intervals, and normalization to cell dry mass (CDM) reduce noise . For enzyme kinetics, compare in vitro assays (e.g., purified diTPS activity) with in vivo metabolite profiling .

Q. How can researchers validate the functional activity of diterpene synthases in novel host systems?

Fluorescent tagging (e.g., YFP/RFP/CFP) confirms enzyme localization and expression. In situ activity assays (e.g., dodecane extraction followed by GC-MS) paired with knockouts (e.g., CfTPS2 deletion) establish causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.